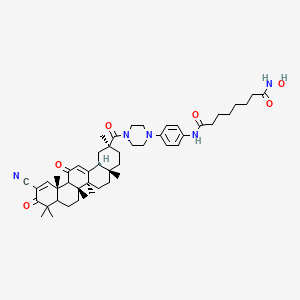
Hdac3/6-IN-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hdac3/6-IN-2 is a potent inhibitor of histone deacetylase 3 and histone deacetylase 6, with IC50 values of 0.635 μM and 0.368 μM, respectively . Histone deacetylases are enzymes that remove acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. Inhibitors of histone deacetylases have shown promise in cancer therapy due to their ability to induce cancer cell apoptosis and inhibit tumor growth .
Preparation Methods
The synthesis of Hdac3/6-IN-2 involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The synthetic route typically starts with the preparation of a key intermediate, which is then subjected to various reaction conditions to obtain the final product. The industrial production methods for this compound involve optimizing the reaction conditions to achieve high yield and purity. Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure the desired chemical transformations .
Chemical Reactions Analysis
Hdac3/6-IN-2 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used. For example, oxidation reactions may lead to the formation of oxidized derivatives, while reduction reactions may yield reduced products .
Scientific Research Applications
Hdac3/6-IN-2 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the role of histone deacetylases in gene regulation and chromatin remodeling. In biology, this compound is used to investigate the effects of histone deacetylase inhibition on cellular processes such as cell proliferation, differentiation, and apoptosis. In medicine, this compound has shown potential as a therapeutic agent for the treatment of cancer, neurodegenerative disorders, and inflammatory diseases. In industry, this compound is used in the development of new drugs and therapeutic strategies .
Mechanism of Action
Hdac3/6-IN-2 exerts its effects by inhibiting the enzymatic activity of histone deacetylase 3 and histone deacetylase 6. This inhibition leads to the accumulation of acetylated histones, resulting in chromatin relaxation and transcriptional activation of target genes. The molecular targets of this compound include histone deacetylase 3 and histone deacetylase 6, which are involved in various cellular pathways such as cell cycle regulation, apoptosis, and DNA repair. By inhibiting these enzymes, this compound can modulate gene expression and cellular functions, leading to its therapeutic effects .
Comparison with Similar Compounds
Hdac3/6-IN-2 is unique in its ability to selectively inhibit both histone deacetylase 3 and histone deacetylase 6, making it a valuable tool for studying the roles of these enzymes in various biological processes. Similar compounds include other histone deacetylase inhibitors such as vorinostat, romidepsin, and panobinostat, which have different selectivity profiles and therapeutic applications. This compound stands out due to its dual inhibition of histone deacetylase 3 and histone deacetylase 6, providing a broader range of biological effects and potential therapeutic benefits .
Properties
Molecular Formula |
C49H67N5O6 |
|---|---|
Molecular Weight |
822.1 g/mol |
IUPAC Name |
N-[4-[4-[(2S,4aS,6aS,6bR,12aS,14bR)-11-cyano-2,4a,6a,6b,9,9,12a-heptamethyl-10,13-dioxo-1,3,4,5,6,6a,7,8,8a,14b-decahydropicene-2-carbonyl]piperazin-1-yl]phenyl]-N'-hydroxyoctanediamide |
InChI |
InChI=1S/C49H67N5O6/c1-44(2)38-18-19-49(7)41(47(38,5)29-32(31-50)42(44)58)37(55)28-35-36-30-46(4,21-20-45(36,3)22-23-48(35,49)6)43(59)54-26-24-53(25-27-54)34-16-14-33(15-17-34)51-39(56)12-10-8-9-11-13-40(57)52-60/h14-17,28-29,36,38,41,60H,8-13,18-27,30H2,1-7H3,(H,51,56)(H,52,57)/t36-,38?,41?,45+,46-,47-,48+,49+/m0/s1 |
InChI Key |
WNAHLDHLRFYMBG-FNXDWWPSSA-N |
Isomeric SMILES |
C[C@]12CC[C@](C[C@H]1C3=CC(=O)C4[C@]([C@@]3(CC2)C)(CCC5[C@@]4(C=C(C(=O)C5(C)C)C#N)C)C)(C)C(=O)N6CCN(CC6)C7=CC=C(C=C7)NC(=O)CCCCCCC(=O)NO |
Canonical SMILES |
CC1(C2CCC3(C(C2(C=C(C1=O)C#N)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)N6CCN(CC6)C7=CC=C(C=C7)NC(=O)CCCCCCC(=O)NO)C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















